- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coli, Biochemical Engineering Journal, 2021, 176, 108188

Cas no 72-89-9 (Coenzyme A, S-acetate)

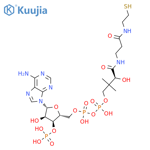

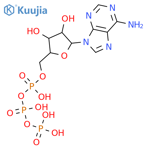

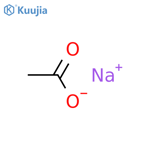

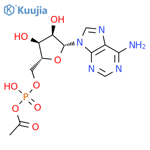

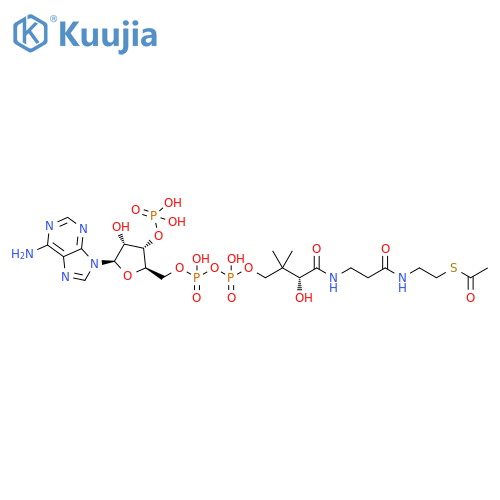

Coenzyme A, S-acetate structure

Produktname:Coenzyme A, S-acetate

Coenzyme A, S-acetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Coenzyme A, S-acetate

- Acetyl coenzyme A

- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE

- [14C]-Acetylcholine

- [14C]-Acetyl-Coenzyme A

- [3H]-A

- Acetyl choline ion

- acetylcholine

- acetylcholine cation

- Acetylcholinum

- Acetyl-CoA,Tri-Na

- Acetyl-Coenzyme A

- acetylocholine

- Ach

- Azetylcholin

- Choline acetate (ester)

- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate

- S-Acetyl coenzyme A

- Acetyl coenzyme A

- Acetyl CoA

- S-acetylcoenzym A

- acetyl-S-Coenzyme A

- S-Acetylcoenzyme A

- ac-CoA

- acetylcoenzyme-A

- 66874-07-5

- UNII-76Q83YLO3O

- LMFA07050281

- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;

- S-acetyl CoA

- acetylCoA

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate

- C00024

- ACO

- MOLI001840

- HY-114293

- AKOS025311419

- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- ac-S-CoA

- S-acetate CoA

- CHEMBL1230809

- D01AWE

- SCHEMBL6086

- DTXSID30992686

- ZSLZBFCDCINBPY-ZSJPKINUSA-N

- S-Acetyl coenzyme A

- S-acetate Coenzyme A

- S-acetyl-CoA

- BDBM50541870

- Q715317

- S-acetyl-coenzyme A

- C23-H38-N7-O17-P3-S

- acetyl coenzyme-A

- ac-Coenzyme A

- 72-89-9

- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt

- acetyl-CoA

- 76Q83YLO3O

- acetyl-S-CoA

- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy

- CHEBI:15351

- acetyl coenzyme *a

- GTPL3038

- AcCoA

- l]-

- BDBM213238

- CS-0081944

- EINECS 200-790-9

- ac-S-Coenzyme A

- C23H38N7O17P3S

- MeSH ID: D000105

- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)

- NS00016933

- acetyl-CoA tetraanion

- acetyl-coenzyme A(4-)

- AcCoA(4-)

- DB-074639

-

- Inchi: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1

- InChI-Schlüssel: ZSLZBFCDCINBPY-ZSJPKINUSA-N

- Lächelt: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N

Berechnete Eigenschaften

- Genaue Masse: 809.12600

- Monoisotopenmasse: 809.126

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 9

- Anzahl der Akzeptoren für Wasserstoffbindungen: 22

- Schwere Atomanzahl: 51

- Anzahl drehbarer Bindungen: 20

- Komplexität: 1380

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 389Ų

- XLogP3: _5.6

Experimentelle Eigenschaften

- Dichte: 1.903

- Brechungsindex: 1.718

- PSA: 425.34000

- LogP: 0.94640

Coenzyme A, S-acetate Herstellungsverfahren

Synthetic Routes 1

Synthetic Routes 2

Reaktionsbedingungen

1.1R:

2.12 min, rt

3.1C:9027-46-7

2.12 min, rt

3.1C:9027-46-7

Referenz

- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240

Synthetic Routes 3

Reaktionsbedingungen

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Referenz

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Reaktionsbedingungen

1.1S:THF, 24 h, rt

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 6 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

2.1R:NaI, S:Me2CO, 24 h, rt

3.1R:NaOH, S:H2O, 6 h, rt, pH 9

3.2R:HCl, S:H2O, rt, pH 2

Referenz

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referenz

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Synthetic Routes 10

Reaktionsbedingungen

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5

Referenz

- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1R:D-Glucose, S:H2O, 28 h

Referenz

- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeast, Metabolic Engineering, 2019, 54, 275-284

Synthetic Routes 15

Reaktionsbedingungen

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Referenz

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Synthetic Routes 16

Reaktionsbedingungen

1.1C:1H-Imidazole, S:H2O, 10 min, rt

Referenz

- A simple and efficient method to prepare thio-esters in aqueous solutions, Tetrahedron Letters, 2005, 46(25), 4307-4310

Synthetic Routes 17

Synthetic Routes 18

Coenzyme A, S-acetate Raw materials

- Adenosine 5'-Triphosphate

- Cysteamine hydrochloride

- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-

- Coenzyme A sodium salt hydrate

- trans-Hex-2-enoic acid

- Coenzyme A, S-(hydrogen propanedioate)

- D(+)-Glucose

- Sodium acetate

- Sodium butyrate

- Coenzyme A

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

- Coenzyme A, S-(3-oxobutanoate)

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)

Coenzyme A, S-acetate Preparation Products

- Adenosine monophosphate (61-19-8)

- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)

- Coenzyme A, S-butanoate (2140-48-9)

- Dihydromonacolin L (86827-77-2)

- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)

- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)

- Monacolin J (79952-42-4)

- Coenzyme A, S-acetate (72-89-9)

- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)

- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)

- 1-Butanol (71-36-3)

Coenzyme A, S-acetate Verwandte Literatur

-

Linlin Wang,Kuan Chen,Zilong Wang,Yang Yi,Meng Zhang,Aobulikasimu Hasan,Yi Kuang,Sharpkate Shaker,Rong Yu,Haotian Wang,Haiyang Liu,Min Ye,Xue Qiao Org. Biomol. Chem. 2021 19 7186

-

Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551

-

Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812

-

Wenhui Ji,Xiao Tang,Wei Du,Yao Lu,Nanxiang Wang,Qiong Wu,Wei Wei,Jie Liu,Haidong Yu,Bo Ma,Lin Li,Wei Huang Chem. Soc. Rev. 2022 51 71

-

Isabel M. P. L. V. O. Ferreira,Margarida A. Ferreira Analyst 1997 122 1539

72-89-9 (Coenzyme A, S-acetate) Verwandte Produkte

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 1264-52-4(Octanoyl Coenzyme A)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 2157282-37-4(benzyl N-[1-(dimethylamino)-3-hydroxypropan-2-yl]carbamate)

- 878217-85-7(5-(2-Chloroethyl)-11-methyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2,4,6-tetraen-3-amine)

Empfohlene Lieferanten

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Mitglied

CN Lieferant

Reagenz

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz